

A Comparative Guide to CDK7 Inhibitors: SY-5609 vs. Cdk7-IN-15

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Compound of Interest

Compound Name: Cdk7-IN-15

Cat. No.: B12398538

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and performance of two distinct CDK7 inhibitors: the non-covalent inhibitor SY-5609 and the covalent inhibitor YKL-5-124. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of transcription and cell cycle progression, making it a compelling target in oncology.^{[1][2][3]} The development of selective CDK7 inhibitors is a significant area of research, with different molecules employing distinct mechanisms of action. This guide focuses on a comparison between SY-5609, a clinical-stage non-covalent inhibitor, and YKL-5-124, a potent covalent inhibitor. While the specific compound "Cdk7-IN-15" was not identifiable in public literature, YKL-5-124 serves as a representative covalent inhibitor for a meaningful comparison of selectivity profiles.

Selectivity Profile Comparison

The selectivity of a kinase inhibitor is paramount to its therapeutic window and potential off-target effects. Both SY-5609 and YKL-5-124 have been profiled against a panel of kinases to determine their selectivity.

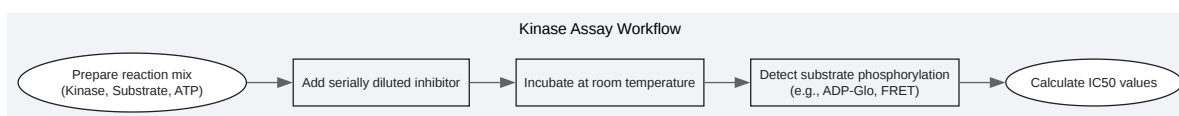
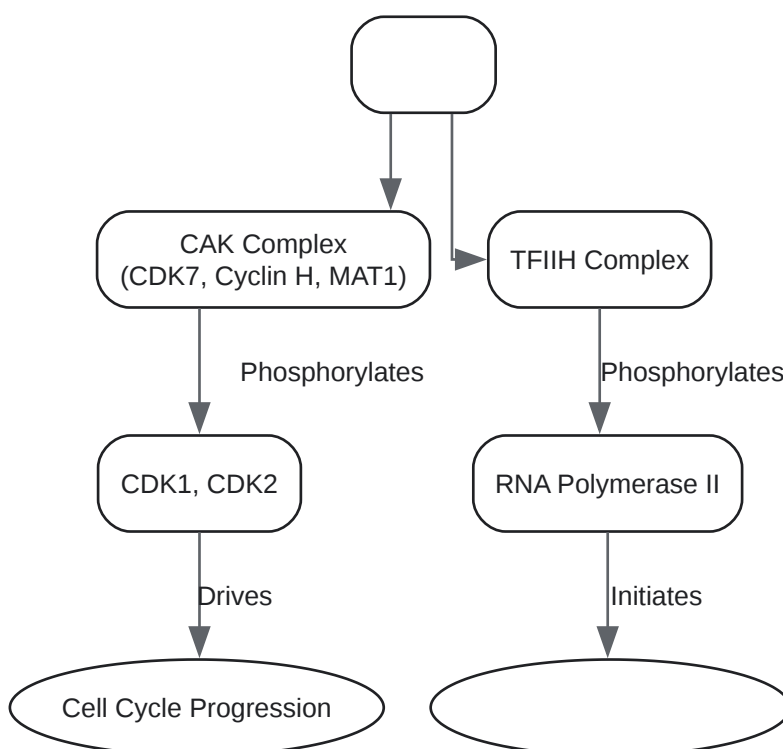
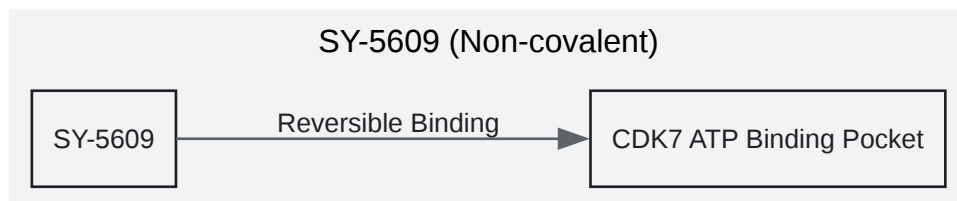
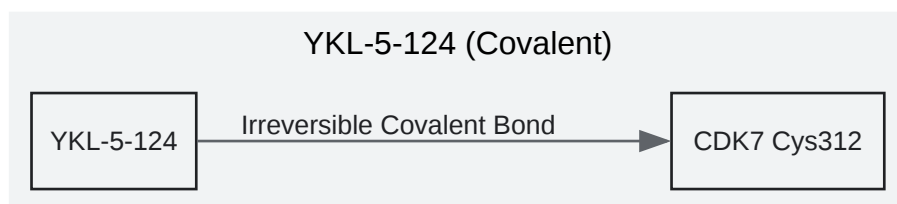
Kinase	SY-5609 (non-covalent)	YKL-5-124 (covalent)
CDK7	Kd = 0.07 nM	IC50 = 9.7 nM
CDK2	>4000-fold selectivity	IC50 = 1300 nM
CDK9	>4000-fold selectivity	IC50 = 3020 nM
CDK12	>4000-fold selectivity	-

Table 1: Kinase Selectivity Data. This table summarizes the inhibitory potency and selectivity of SY-5609 and YKL-5-124 against CDK7 and other closely related cyclin-dependent kinases.[\[4\]](#)[\[5\]](#)

SY-5609 demonstrates sub-nanomolar potency for CDK7 with a dissociation constant (Kd) of 0.07 nM and exhibits high selectivity (>4000-fold) over other kinases.[\[4\]](#)[\[5\]](#) YKL-5-124, a covalent inhibitor, displays a half-maximal inhibitory concentration (IC50) of 9.7 nM for CDK7.[\[4\]](#) Its selectivity over CDK2 and CDK9 is approximately 134-fold and 311-fold, respectively.[\[4\]](#)

Mechanism of Action

The differing selectivity profiles of SY-5609 and YKL-5-124 can be attributed to their distinct mechanisms of inhibition.



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References

- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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